4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1092460-51-9
VCID: VC2820088
InChI: InChI=1S/C20H15N3OS/c1-25-20-15-11-12-21-13-17(15)22-19(23-20)16-9-5-6-10-18(16)24-14-7-3-2-4-8-14/h2-13H,1H3
SMILES: CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4
Molecular Formula: C20H15N3OS
Molecular Weight: 345.4 g/mol

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine

CAS No.: 1092460-51-9

Cat. No.: VC2820088

Molecular Formula: C20H15N3OS

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine - 1092460-51-9

Specification

CAS No. 1092460-51-9
Molecular Formula C20H15N3OS
Molecular Weight 345.4 g/mol
IUPAC Name 4-methylsulfanyl-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C20H15N3OS/c1-25-20-15-11-12-21-13-17(15)22-19(23-20)16-9-5-6-10-18(16)24-14-7-3-2-4-8-14/h2-13H,1H3
Standard InChI Key SLCJXGXRBJPDCV-UHFFFAOYSA-N
SMILES CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4
Canonical SMILES CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine belongs to the class of pyrido-pyrimidines, which are bicyclic heterocyclic compounds containing fused pyridine and pyrimidine rings. The compound features a pyrido[3,4-D]pyrimidine core scaffold where the pyrimidine ring is fused to positions 3 and 4 of the pyridine ring, creating a distinctive bicyclic arrangement with nitrogen atoms at key positions .

The compound possesses two important substituents:

  • A methylthio (-SCH₃) group at position 4 of the pyrimidine ring

  • A 2-phenoxyphenyl group at position 2, consisting of a phenyl ring connected to another phenyl ring via an oxygen linkage

This structural arrangement creates a molecule with multiple aromatic rings and heteroatoms that can potentially engage in various non-covalent interactions with biological targets.

Predicted Physicochemical Properties

Based on structural analysis and comparison with related compounds such as 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine likely possesses the following physicochemical characteristics:

  • Physical state: Solid at room temperature

  • Solubility profile: Limited water solubility due to multiple aromatic rings and the lipophilic phenoxyphenyl moiety; likely more soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane

  • Spectroscopic features: Potentially exhibits characteristic infrared absorptions similar to related compounds (approximately 1650-1550 cm⁻¹ for C=N stretching in the pyrimidine ring)

For comparison, the structurally related 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has a reported melting point of 192-193°C and shows characteristic IR absorptions at 1677, 1569, 1459, 1369, and 1173 cm⁻¹ .

Starting MaterialReagent SystemConditionsExpected TransformationReference Yield
Pyrido[3,4-D]pyrimidine coreMethylating agents (CH₃I, CH₃SNa)Basic conditions, RT to 50°CIntroduction of methylthio group45-70%*
4-(Methylthio)pyrido[3,4-D]pyrimidineAryl coupling reagentsPd catalyst, base, organic solventIntroduction of phenoxyphenyl group40-65%*
Methylthio-substituted intermediatesN-BromosuccinimideDMF, RT, 18hBromination at reactive positions48%

*Estimated yields based on similar transformations reported for related heterocyclic compounds

Structural Comparisons with Related Compounds

Comparison with Analogous Heterocycles

Understanding the properties of 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine can be enhanced by comparing its structure with related compounds. Table 2 presents a comparative analysis of structural features with compounds mentioned in the research literature.

Table 2: Structural Comparison with Related Heterocyclic Compounds

CompoundHeterocyclic CorePosition 2 SubstituentPosition 4 SubstituentOther FeaturesReference
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidinePyrido[3,4-D]pyrimidine2-PhenoxyphenylMethylthio--
2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-onePyrido[2,3-d]pyrimidineMethylthio-Carbonyl at position 7
4-Amino-thieno[2,3-d]pyrimidine derivativesThieno[2,3-d]pyrimidineVariousAminoCarboxylate groups
Thiopyrazolo[3,4-d]pyrimidine derivativesPyrazolo[3,4-d]pyrimidineVariousMercapto/Thio-derivatives-

This comparison illustrates that while these compounds share certain structural elements, they differ in the specific heterocyclic core, fusion patterns, and substituent positions. The pyrido[3,4-D]pyrimidine core of our target compound differs from the pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores of the related compounds in the orientation of the fused rings, which would likely influence both chemical reactivity and biological activity profiles .

Chemical Reactivity Patterns

The reactivity of 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine can be inferred from transformations observed with related compounds. The search results document several chemical transformations of methylthio-substituted heterocycles that may be relevant:

Table 3: Chemical Transformations of Related Compounds

Starting CompoundReagentSolventTemperatureTimeProductYield
2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneN-BromosuccinimideDMFRoom temperature18 h6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one48%
2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneBromineGlacial acetic acidRoom temperature48 hBrominated product92%

The methylthio group in our target compound would likely exhibit similar reactivity to related compounds, potentially serving as a leaving group for nucleophilic substitution reactions or undergoing oxidation to sulfoxide or sulfone derivatives. Additionally, the phenoxyphenyl group introduces potential sites for electrophilic aromatic substitution reactions .

Research Implications and Future Directions

Significance in Medicinal Chemistry

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine represents a structurally interesting compound that merges several pharmacophoric elements found in biologically active molecules. Its similarity to known bioactive compounds suggests potential applications in medicinal chemistry, particularly as:

  • A scaffold for developing novel kinase inhibitors

  • A lead compound for anticancer drug discovery

  • A structural template for investigating structure-activity relationships in heterocyclic compounds

The methylthio group at position 4 and the 2-phenoxyphenyl group at position 2 provide opportunities for further structural optimization through medicinal chemistry approaches .

Future Research Opportunities

To fully characterize 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine and explore its potential applications, several research directions could be pursued:

  • Synthetic methodology development:

    • Efficient routes to construct the pyrido[3,4-D]pyrimidine core

    • Selective methods for introducing the methylthio and phenoxyphenyl substituents

    • Green chemistry approaches to improve synthetic efficiency

  • Comprehensive physicochemical characterization:

    • Determination of melting point, solubility parameters, and partition coefficient

    • Spectroscopic analysis (NMR, MS, IR) for structural confirmation

    • X-ray crystallography to determine solid-state conformation and intermolecular interactions

  • Biological evaluation:

    • Screening against diverse kinase panels

    • Assessment of antiproliferative activity against cancer cell lines

    • Investigation of structure-activity relationships through systematic structural modifications

  • Computational studies:

    • Molecular docking studies with potential protein targets

    • Molecular dynamics simulations to investigate binding modes

    • QSAR analysis to guide further structural optimization

These investigations would provide valuable information about this compound and contribute to the broader understanding of pyrido-pyrimidine chemistry and its applications in drug discovery .

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